4-Pentenoic acid, 3-hydroxy-, ethyl ester
Description
Contextualization within β-Hydroxy Ester Chemistry
The β-hydroxy ester is a fundamental functional group in organic chemistry, characterized by a hydroxyl group located on the carbon atom beta to the ester's carbonyl group. This structural motif is a cornerstone of many synthetic pathways, valued for its utility in forming carbon-carbon bonds and as a precursor to a wide array of other functional groups. These compounds are essential intermediates in the synthesis of numerous valuable products, including pharmaceuticals, natural products like pheromones and carotenoids, and β-lactam antibiotics. mdpi.comrsc.org
4-Pentenoic acid, 3-hydroxy-, ethyl ester is a prime example of an unsaturated β-hydroxy ester. The presence of the vinyl group (a terminal C=C double bond) in addition to the β-hydroxy ester functionality significantly enhances its synthetic potential, offering two distinct reactive sites for chemical modification. The synthesis of β-hydroxy esters is well-established, with several classic and modern methods available to chemists. organic-chemistry.org Key approaches include the aldol (B89426) reaction, the Reformatsky reaction, and the asymmetric reduction of β-keto esters, often employing chemoenzymatic or catalytic methods to achieve high levels of stereocontrol. rsc.orgorganic-chemistry.org The development of these synthetic strategies has been crucial for advancing the application of β-hydroxy esters in complex molecule synthesis.
| Property | Value |
|---|---|
| IUPAC Name | ethyl 3-hydroxy-4-pentenoate |
| Synonyms | 3-hydroxy-pent-4-enoic acid ethyl ester chemsynthesis.com |
| CAS Number | 38996-01-9 |
| Molecular Formula | C₇H₁₂O₃ chemsynthesis.com |
| Molecular Weight | 144.17 g/mol |
Historical Trajectories of Research on Unsaturated Hydroxy Esters
The study of hydroxy esters dates back to the late 19th century with the discovery of the Reformatsky reaction in 1887. byjus.com This reaction, which involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc, provided the first reliable method for synthesizing β-hydroxy esters. byjus.comlibretexts.org Initially, the reaction's scope and mechanism were not fully understood, but it laid the groundwork for over a century of research into the synthesis and reactivity of this important class of compounds. The original reaction utilized zinc to form a stable organozinc enolate that could react with aldehydes and ketones without self-condensing, a significant advantage over other base-mediated methods of the time. wikipedia.orgrecnotes.com
The mid-20th century saw the development of more general and higher-yielding synthetic methods, including various iterations of the aldol reaction using pre-formed metal enolates (e.g., lithium enolates). However, a major turning point in the field was the advent of asymmetric synthesis. The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drove the development of methods to control the stereochemistry at the newly formed chiral centers of the β-hydroxy ester.
Research into unsaturated hydroxy esters, such as ethyl 3-hydroxy-4-pentenoate, evolved in parallel. The challenge lay in performing selective reactions on the carbonyl group without interference from the reactive alkene. The development of organocatalysis and transition-metal catalysis in the late 20th and early 21st centuries provided powerful tools for the asymmetric synthesis of complex unsaturated systems. nih.govmdpi.com Modern methods, including asymmetric hydrogenations, reductive aldol reactions, and enzymatic resolutions, now allow for the synthesis of specific enantiomers of unsaturated hydroxy esters with high precision. organic-chemistry.orgmdpi.com
| Reaction | Description | Key Features |
|---|---|---|
| Reformatsky Reaction | Condensation of an α-halo ester with a carbonyl compound using zinc metal. wikipedia.org | Forms a stable zinc enolate; avoids self-condensation. libretexts.orgorganic-chemistry.org |
| Aldol Reaction | Nucleophilic addition of an ester enolate to an aldehyde or ketone. | Highly versatile; stereoselectivity can be controlled with chiral auxiliaries or catalysts. orgsyn.org |
| Asymmetric Hydrogenation | Stereoselective reduction of a β-keto ester to a β-hydroxy ester using a chiral catalyst. | Provides access to enantiomerically pure products; often uses ruthenium or rhodium catalysts. organic-chemistry.org |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of β-hydroxy esters, often enzyme-catalyzed. mdpi.com | Allows for the separation of enantiomers from a racemic starting material. nih.govresearchgate.net |
Epistemological Gaps and Emerging Research Avenues for this compound
Despite its potential, this compound remains a relatively specialized reagent, and several knowledge gaps persist. The full extent of its synthetic utility has not been exhaustively explored, and its application in areas beyond traditional organic synthesis is still nascent.
Epistemological Gaps:
Stereocontrolled Synthesis: While general methods for asymmetric synthesis of β-hydroxy esters exist, robust and highly selective protocols tailored specifically for ethyl 3-hydroxy-4-pentenoate, which must also preserve the terminal alkene, are not widely established.
Orthogonal Reactivity: The development of reaction conditions that allow for the selective functionalization of either the alkene or the hydroxy-ester moiety while leaving the other intact is a significant challenge. A deeper understanding of this orthogonal reactivity is needed.
Complex System Applications: Its incorporation into more complex synthetic sequences, such as in the total synthesis of natural products, is not extensively documented in the literature.
Polymer Chemistry: The potential of this molecule as a functional monomer in polymer science is largely untapped. The dual functionality could be exploited to create novel biodegradable or functionalized polymers. mdpi.com
Emerging Research Avenues:
Advanced Asymmetric Catalysis: Future research will likely focus on designing novel organocatalytic or transition-metal-catalyzed methods for the enantioselective synthesis of both (R)- and (S)-ethyl 3-hydroxy-4-pentenoate. This would provide valuable chiral building blocks for pharmaceutical synthesis.
Tandem and Cascade Reactions: The compound's bifunctional nature makes it an ideal substrate for developing tandem or cascade reactions, where multiple transformations occur in a single pot. For example, a reaction could involve an initial transformation at the hydroxyl group, followed by a cyclization involving the alkene.
Functional Polymer Synthesis: A promising avenue is the use of ethyl 3-hydroxy-4-pentenoate as a monomer. Ring-opening polymerization of a derived lactone or addition polymerization across the vinyl group could lead to polyesters with pendant hydroxyl groups, which could be further modified post-polymerization. researcher.lifemdpi.com This could yield advanced materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.
Computational Modeling: Theoretical studies can provide deeper insight into the reaction mechanisms for its synthesis and subsequent transformations. Computational modeling could help predict reactivity, optimize reaction conditions, and explain the origins of stereoselectivity in its catalytic syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxypent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3,6,8H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFCTAJBDSTPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38996-01-9 | |
| Record name | ethyl 3-hydroxypent-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Pentenoic Acid, 3 Hydroxy , Ethyl Ester
Chemo-Selective Chemical Synthesis Pathways
Chemo-selective synthesis of ethyl 3-hydroxy-4-pentenoate involves the preferential reaction of one functional group in the presence of others. Key strategies include the regioselective addition to unsaturated carbonyl compounds and efficient esterification methods.
Regioselective Additions to Enals and Enones
A highly effective method for the synthesis of ethyl 3-hydroxy-4-pentenoate involves the regioselective 1,2-addition of a nucleophile to an α,β-unsaturated aldehyde (enal), such as acrolein. The reaction of the lithium enolate of ethyl acetate (B1210297) with acrolein provides a direct route to the target molecule.
In a typical procedure, lithium diisopropylamide (LDA) is prepared in situ by reacting diisopropylamine (B44863) with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures. The LDA then deprotonates ethyl acetate to form its lithium enolate. Subsequent addition of acrolein to this enolate solution results in a nucleophilic attack at the carbonyl carbon of the acrolein, leading to the formation of ethyl 3-hydroxy-4-pentenoate after an aqueous workup. This method is advantageous due to the ready availability of the starting materials and the high regioselectivity of the addition.
| Step | Reagents | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| 1 | Diisopropylamine, n-Butyllithium | Tetrahydrofuran (THF) | -78 °C to 0 °C | In situ formation of Lithium Diisopropylamide (LDA) |
| 2 | Ethyl acetate, LDA | THF | -78 °C | Formation of the lithium enolate of ethyl acetate |
| 3 | Acrolein | THF | -78 °C | 1,2-addition to the enolate |
| 4 | Aqueous workup (e.g., NH4Cl solution) | - | Room Temperature | Protonation of the alkoxide to yield the hydroxyl group |
Esterification and Transesterification Strategies
The direct esterification of 3-hydroxy-4-pentenoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a straightforward method for the synthesis of the title compound. The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the ester product.
Transesterification offers an alternative route, particularly for the conversion of other esters of 3-hydroxy-4-pentenoic acid to the ethyl ester. This can be catalyzed by acids, bases, or enzymes. For β-hydroxy esters, mild conditions are often preferred to avoid side reactions such as dehydration. Enzymatic transesterification, for instance using lipases, can offer high selectivity and operate under mild reaction conditions.
Cascade Reactions for Stereocontrol
Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation, often with a high degree of stereocontrol. While specific cascade reactions leading directly to ethyl 3-hydroxy-4-pentenoate are not extensively documented, the principles of cascade reactions can be applied. For instance, a Michael-Michael cascade reaction, though typically used to form cyclic systems, demonstrates the potential for sequential bond formation. A hypothetical cascade approach could involve a conjugate addition to an appropriate Michael acceptor, followed by an intramolecular aldol-type reaction to construct the β-hydroxy ester moiety. The stereochemical outcome of such a cascade would be influenced by the substrate, catalyst, and reaction conditions.
Optimization of Reaction Parameters for Preparative Scale Research
Transitioning the synthesis of ethyl 3-hydroxy-4-pentenoate from a laboratory to a preparative scale requires careful optimization of reaction parameters to ensure efficiency, safety, and reproducibility. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. For the regioselective addition described above, anhydrous THF is crucial.
Temperature: Low temperatures (-78 °C) are often necessary to control the reactivity of organolithium reagents and ensure high selectivity.
Concentration: The concentration of reactants can affect reaction kinetics and the ease of product isolation.
Catalyst Loading: In catalyzed reactions like esterification, optimizing the amount of catalyst is essential to balance reaction time and cost.
Workup and Purification: Developing an efficient and scalable workup and purification protocol is critical for obtaining the product in high purity.
Factorial design experiments can be employed to systematically study the effects of multiple variables on the reaction outcome, leading to a robust and optimized process for preparative scale synthesis.
Stereoselective and Asymmetric Synthesis of 4-Pentenoic acid, 3-hydroxy-, ethyl ester
Achieving control over the stereochemistry at the C3 position of ethyl 3-hydroxy-4-pentenoate is a significant challenge. Diastereoselective approaches, particularly those employing chiral auxiliaries, have proven to be powerful strategies for this purpose.
Diastereoselective Approaches Employing Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. Evans oxazolidinones are a well-established class of chiral auxiliaries for stereoselective aldol (B89426) reactions, which can be adapted for the synthesis of chiral β-hydroxy esters. wikipedia.orgsantiago-lab.com
The synthesis would begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acylating agent to form the corresponding N-acyl oxazolidinone. The formation of a specific enolate (typically the Z-enolate with boron-based reagents) is followed by reaction with an aldehyde, in this case, acrolein. The stereochemical outcome of the aldol reaction is dictated by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The bulky substituent on the chiral auxiliary directs the approach of the aldehyde from the less hindered face of the enolate, leading to the formation of one diastereomer in high excess.
| Step | Description | Key Reagents | Stereochemical Control |
|---|---|---|---|
| 1 | Acylation of Chiral Auxiliary | Chiral oxazolidinone, acyl chloride/anhydride (B1165640) | Attachment of the prochiral unit |
| 2 | Enolate Formation | Dibutylboron triflate, triethylamine | Formation of a specific (Z)-enolate |
| 3 | Aldol Addition | Acrolein | Zimmerman-Traxler transition state, steric hindrance from the auxiliary |
| 4 | Removal of Auxiliary | Lithium hydroxide (B78521)/hydrogen peroxide or other methods | Cleavage to yield the chiral β-hydroxy acid, which can then be esterified |
The diastereomeric purity of the product can be determined by techniques such as NMR spectroscopy or chiral HPLC. Subsequent removal of the chiral auxiliary, for instance by hydrolysis, yields the enantiomerically enriched 3-hydroxy-4-pentenoic acid, which can then be esterified to the desired ethyl ester. This approach allows for the synthesis of specific stereoisomers of the target compound, which is crucial for applications where chirality is a key factor. williams.eduorgsyn.org
Enantioselective Catalytic Synthesis
The generation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. For a molecule like ethyl 3-hydroxy-4-pentenoate, which contains a stereogenic center at the C-3 position, enantioselective catalytic methods are essential for producing single enantiomers. These methods utilize small amounts of chiral catalysts to generate large quantities of enantiomerically enriched products.
Organocatalytic Methods for Asymmetric Induction
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. These small organic molecules can activate substrates through various mechanisms, creating a chiral environment that directs the stereochemical outcome of a reaction.
One potential organocatalytic route to α-hydroxy-β,γ-unsaturated esters, such as ethyl 3-hydroxy-4-pentenoate, involves an asymmetric α-selenylation of an aldehyde, followed by a Wittig reaction and a princeton.eduresearchgate.net-sigmatropic rearrangement. nih.gov In this sequence, a chiral organocatalyst, such as a proline derivative, would catalyze the enantioselective introduction of a selenium moiety at the α-position of propanal. The resulting enantioenriched α-selenyl aldehyde can then be subjected to a Wittig reaction to introduce the ethyl ester functionality and the double bond. Subsequent oxidation of the allylic selenide (B1212193) to a selenoxide would trigger a spontaneous princeton.eduresearchgate.net-sigmatropic rearrangement to furnish the desired chiral allylic alcohol. This method has been shown to produce target compounds in high enantiomeric excess (94-97% ee). nih.gov
Another approach involves the organocatalytic reductive coupling (OrgRC) of tetronic acids with aldehydes. mdpi.com While not a direct synthesis of the target ester, this methodology demonstrates the principle of creating chiral hydroxy-functionality adjacent to a carbonyl group using organocatalysts like proline. Adapting this logic, an asymmetric aldol reaction between acetaldehyde (B116499) and a suitable three-carbon electrophile, catalyzed by a chiral organocatalyst, could potentially provide a pathway to the desired stereocenter.
Metal-Catalyzed Asymmetric Reactions
Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. nih.gov The synthesis of ethyl 3-hydroxy-4-pentenoate can be achieved with high enantioselectivity using several metal-catalyzed methods.
A prominent strategy is the asymmetric reduction of a precursor ketone, ethyl 3-oxo-4-pentenoate. The Noyori asymmetric hydrogenation, which typically employs ruthenium or rhodium catalysts with chiral phosphine (B1218219) ligands like BINAP, is a benchmark for the enantioselective reduction of β-keto esters to their corresponding β-hydroxy esters. acs.org This reaction proceeds with high yields and excellent enantioselectivities, making it a highly reliable method for establishing the C-3 stereocenter. acs.org
Another powerful strategy is the nickel-catalyzed asymmetric Negishi cross-coupling of racemic secondary allylic chlorides with organozinc reagents. orgsyn.org This methodology could be adapted to form the C-C bond that establishes the chiral center. For instance, a chiral nickel catalyst could mediate the coupling of a suitable organozinc nucleophile with a racemic allylic electrophile, leading to the formation of the target molecule with control over the absolute stereochemistry at the hydroxyl-bearing carbon.
The following table summarizes representative metal-catalyzed asymmetric reactions applicable to the synthesis of chiral β-hydroxy esters.
| Reaction Type | Catalyst System (Example) | Substrate Type | Product | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ru-BINAP | β-Keto ester | β-Hydroxy ester | >94% acs.org |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | β-Keto ester | β-Hydroxy ester | Up to 99% |
| Asymmetric Allylic Alkylation | Pd-Chiral Ligand | Allylic acetate | Chiral allylic product | >90% |
Dynamic Kinetic Resolution (DKR) in Synthesis
Kinetic resolution is a common method for separating enantiomers, but it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. princeton.edunih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. princeton.edu
The successful application of DKR requires the careful selection of two catalysts: one for the enantioselective resolution step and another for the racemization of the starting material, with both catalysts needing to be compatible. princeton.edu A highly effective strategy for synthesizing compounds structurally similar to the target molecule, such as ethyl 3-phenylpent-4-enoate, combines enzymatic acylation with metal-catalyzed racemization. researchgate.net
In a typical DKR process for ethyl 3-hydroxy-4-pentenoate, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to selectively acylate one enantiomer (e.g., the R-enantiomer) of the racemic alcohol. Simultaneously, a ruthenium-based catalyst could facilitate the racemization of the remaining (S)-alcohol, continuously replenishing the substrate for the enzymatic acylation. This process funnels the entire racemic mixture into a single acylated enantiomer, which can then be deacylated to yield the desired enantiopure alcohol. researchgate.netnih.gov This combined chemoenzymatic approach has been shown to provide the desired product in very high isolated yields (98%) and enantiomeric purity. researchgate.net
Control over Stereochemistry of the Hydroxyl and Alkene Centers
For this compound, the key stereochemical challenge lies in controlling the absolute configuration of the single stereocenter at the C-3 position, which bears the hydroxyl group. The terminal alkene at C-4/C-5 does not exhibit E/Z isomerism. Therefore, synthetic control focuses exclusively on establishing the desired (R) or (S) configuration at the C-3 carbinol center.
The methods discussed previously under enantioselective catalysis are directly applicable to achieving this control.
Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or auxiliary is the most direct approach. Asymmetric reductions of ethyl 3-oxo-4-pentenoate using catalysts like Noyori's Ru-BINAP systems are highly effective, directly setting the C-3 stereocenter with high enantiopurity (>94% ee). acs.org Similarly, organocatalytic aldol-type reactions can be designed to construct the carbon skeleton while simultaneously controlling the stereochemistry of the newly formed hydroxyl group.
Dynamic Kinetic Resolution (DKR): As detailed in section 2.2.3, DKR provides excellent control by converting a racemic mixture entirely into one enantiomer. The combination of an enzyme for the resolution step and a metal complex for racemization allows for the production of a single enantiomer in high yield and ee. princeton.eduresearchgate.net This method is particularly powerful as it starts from the racemic alcohol, which is often more accessible than the corresponding prochiral ketone.
The choice of strategy depends on factors such as the availability of starting materials and the desired scale of the synthesis. Both asymmetric synthesis and DKR represent state-of-the-art methodologies for ensuring precise control over the stereochemistry of the hydroxyl center in ethyl 3-hydroxy-4-pentenoate.
Biocatalytic and Chemoenzymatic Synthesis of this compound
Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact. nih.gov Chemoenzymatic strategies combine the best of both worlds, using enzymes for key stereoselective steps within a multi-step chemical synthesis. nih.gov
Enzymatic Resolution and Deracemization Techniques
Enzymatic kinetic resolution is a widely used and effective method for obtaining enantiomerically pure β-hydroxy esters. scielo.br This technique relies on the ability of enzymes, particularly hydrolases like lipases and proteases, to selectively catalyze the transformation of one enantiomer of a racemic mixture while leaving the other unreacted. nih.gov
For the resolution of racemic ethyl 3-hydroxy-4-pentenoate, lipases are excellent candidates. The process typically involves either the selective hydrolysis of one ester enantiomer or the selective acylation of one alcohol enantiomer. For example, using a lipase such as Pseudomonas cepacia lipase (PCL) in an aqueous buffer could selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the (R)-ester unreacted and thus enantiomerically enriched. scielo.brresearchgate.net Conversely, in an organic solvent, a lipase like Candida antarctica lipase B (CALB) can be used to selectively acylate the (R)-alcohol with an acyl donor like isopropenyl acetate, leaving the (S)-alcohol untouched. researchgate.net The resolved products—the unreacted starting material and the newly formed product—can then be separated.
The following table presents typical results for the enzymatic resolution of analogous β-hydroxy esters, demonstrating the high selectivity achievable with this method.
| Enzyme | Substrate | Reaction Type | Product Recovered | Conversion | Enantiomeric Excess (ee) | Reference |
| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (R)-ester | 50% | 98% | scielo.brresearchgate.net |
| Candida antarctica Lipase B (CALB) | Ethyl 3-hydroxybutanoate | Acylation | (R)-acetoxybutanoate | ~50% | 92% | researchgate.net |
| Lipase PS-30 (Pseudomonas sp.) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (R)-ester | 36% | 98% | scielo.br |
Deracemization techniques go a step beyond simple resolution by converting the unwanted enantiomer into the desired one, thus enabling a theoretical 100% yield. A common chemoenzymatic deracemization strategy involves a three-step protocol:
This approach effectively transforms a racemic mixture into a single enantiomer with very high enantiopurity (>99% ee) and chemical yield. researchgate.net
Microbial Transformation and Fermentation Routes
The synthesis of chiral building blocks such as ethyl 3-hydroxy-4-pentenoate through biotechnological methods represents a significant advancement over traditional chemical synthesis. Microbial transformations, utilizing whole-cell biocatalysts, offer a highly efficient and stereoselective route to this compound, primarily through the asymmetric reduction of a precursor, ethyl 3-oxo-4-pentenoate.
Microorganisms, particularly yeasts like Saccharomyces cerevisiae, Candida holmii, and Rhodotorula minuta, are widely employed for their inherent ability to catalyze the reduction of carbonyl groups. nih.govhealthbiotechpharm.org These organisms possess a variety of oxidoreductase enzymes that can convert ketones to secondary alcohols with high enantiomeric purity. The process involves cultivating the selected microbial strain and then introducing the substrate into the fermentation broth. The cellular enzymes, utilizing cofactors such as NADPH, then perform the stereoselective reduction.
For instance, the reduction of related ketoesters using whole cells of Saccharomyces uvarum has been demonstrated to achieve high conversion and enantiomeric excess. nih.gov The fermentation conditions, including pH, temperature, aeration, and substrate concentration, are critical parameters that must be optimized to maximize both the yield and the stereoselectivity of the product. nih.govnih.gov Fermentation temperature, for example, can directly influence the rate of ethyl ester production and the metabolic activity of the yeast. nih.gov
The key advantages of using microbial fermentation include mild reaction conditions, high stereoselectivity without the need for chiral auxiliaries, and the potential for using renewable resources as fermentation feedstocks.
Table 1: Examples of Microorganisms in Asymmetric Reduction of Ketoesters
| Microorganism Strain | Substrate Type | Product Type | Key Findings |
|---|---|---|---|
| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Achieved 85.0% conversion and 85.2% enantiomeric excess in an optimized biphasic system. nih.gov |
| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | Produced the target with 95% enantiomeric excess. nih.gov |
| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | Selected as a highly effective yeast, producing the product with 94% enantiomeric excess. nih.gov |
Integration of Biocatalytic Steps within Synthetic Sequences
The strategic incorporation of biocatalytic reactions into multistep chemical syntheses, often termed chemoenzymatic synthesis, leverages the high selectivity of enzymes while retaining the versatility of traditional organic chemistry. This approach is particularly valuable for producing complex chiral molecules like this compound.
A common strategy involves using an enzyme for a key stereodetermining step, such as the creation of the chiral hydroxyl group. For example, a synthetic sequence could begin with a simple chemical synthesis of the precursor, ethyl 3-oxo-4-pentenoate. This prochiral ketone is then subjected to a highly enantioselective enzymatic reduction using an isolated reductase or a whole-cell system. unipd.it The resulting chiral hydroxy ester can then be carried forward through subsequent chemical transformations.
An example of this integration is the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a structurally related and important pharmaceutical intermediate. google.com In this process, an asymmetric enzymatic reduction of ethyl 4-chloro-3-oxobutanoate is performed first. google.com The resulting (S)-chloro-hydroxybutanoate is then used directly in the next step, where a halohydrin dehalogenase enzyme catalyzes the reaction with sodium cyanide to yield the final (R)-cyano-hydroxybutanoate. google.comgoogle.com This "one-pot" two-step enzymatic process highlights the efficiency of integrated biocatalysis, avoiding costly isolation of intermediates and minimizing waste.
This modular approach allows chemists to design highly efficient and convergent synthetic routes, where the biocatalytic step provides a crucial chiral center with high fidelity, a task that is often challenging and less atom-economical to achieve with purely chemical methods.
Enzyme Engineering for Enhanced Selectivity and Activity
While naturally occurring enzymes offer remarkable catalytic properties, their performance with non-native substrates, such as ethyl 3-oxo-4-pentenoate, may not be optimal for industrial applications. Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, provides powerful tools to tailor enzymes for enhanced activity, stability, and selectivity. nih.govnih.gov
The goal of engineering a carbonyl reductase for the synthesis of ethyl 3-hydroxy-4-pentenoate would be to improve several key parameters:
Enantioselectivity : Modifying the amino acid residues in the enzyme's active site can alter how the substrate binds, favoring the formation of one enantiomer over the other, thus increasing the enantiomeric excess (e.e.) of the product. nih.gov
Activity : Mutations can increase the turnover rate (kcat) of the enzyme, allowing for faster conversion of the substrate to the product and reducing reaction times. nih.gov
Substrate Scope : Wild-type enzymes may have low affinity for synthetic, non-natural substrates. Engineering can broaden the substrate scope, making the enzyme more versatile. nih.gov
Stability : Industrial processes often require enzymes that are stable at higher temperatures, in the presence of organic solvents, or at non-physiological pH. Engineering can enhance an enzyme's robustness under these conditions. nih.gov
Sustainable Synthesis and Green Chemistry Principles in this compound Production
Solvent-Free or Environmentally Benign Solvent Systems
The vast majority of waste in chemical manufacturing comes from solvents, making their reduction or replacement a primary goal of green chemistry. nih.gov For the production of ethyl 3-hydroxy-4-pentenoate, several strategies can be employed to minimize solvent-related environmental impact.
Aqueous Systems : Biocatalytic reductions are often performed in aqueous media, which is the most environmentally benign solvent. This approach is ideal for whole-cell biotransformations, as it mimics the natural cellular environment.
Biphasic Systems : An aqueous-organic biphasic system can be highly effective for enzyme-catalyzed reactions. nih.govnih.gov The enzyme remains in the aqueous phase, while the (often hydrophobic) substrate and product are in the organic phase. This setup can alleviate substrate/product inhibition and greatly simplify product recovery, reducing the energy-intensive downstream processing. nih.govresearchgate.net
Green Solvents : When an organic solvent is necessary, replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with more environmentally friendly alternatives is crucial. researchgate.net Bio-based solvents such as ethyl acetate or 2-methyltetrahydrofuran (B130290) are preferred choices due to their lower toxicity and derivation from renewable resources. europa.eumdpi.com Ethyl acetate, in particular, has been investigated as a green solvent for extracting biopolymers, highlighting its utility in bioprocessing. mdpi.com
Solvent-Free Synthesis : In some cases, reactions can be run "neat," without any solvent. cmu.edu For example, a solid-state or melt-phase reaction could be envisioned, which would dramatically reduce waste and simplify the process, leading to a very low E-Factor.
Renewable Feedstocks and Catalysis
A cornerstone of sustainable chemistry is the transition from fossil fuel-based feedstocks to renewable, bio-based resources. kit.edu The synthesis of ethyl 3-hydroxy-4-pentenoate can be made greener by sourcing its constituent parts from renewable materials.
Bio-ethanol : The ethyl ester portion of the molecule can be directly derived from bio-ethanol, which is produced on a large scale through the fermentation of sugars from sources like corn, sugarcane, or cellulosic biomass. kit.edu
C5 Building Blocks : The five-carbon backbone presents a greater challenge but is conceptually derivable from renewable platform chemicals. For instance, levulinic acid, which can be produced from the acid-catalyzed degradation of C6 sugars (from cellulose), is a versatile building block. While not a direct route, pathways from such platform molecules to the required carbon skeleton are an active area of research.
Renewable Catalysis : Beyond the feedstocks, the catalysts used should also be sustainable. Biocatalysis using enzymes is inherently a form of renewable catalysis, as the enzymes are produced from renewable resources and are biodegradable. In chemical catalysis, there is a focus on replacing catalysts based on scarce or toxic heavy metals with those based on earth-abundant and non-toxic metals like iron.
By integrating the use of renewable feedstocks with highly efficient and selective biocatalytic steps, the production of ethyl 3-hydroxy-4-pentenoate can align more closely with the principles of a sustainable bio-economy. researchgate.net
Reactivity and Advanced Transformations of 4 Pentenoic Acid, 3 Hydroxy , Ethyl Ester
Hydroxyl Group Functionalization and Derivatization
The secondary hydroxyl group at the C-3 position is a key site for a variety of chemical modifications, including etherification, esterification, oxidation, and reduction. These transformations are fundamental in altering the molecule's steric and electronic properties, paving the way for its use in multi-step syntheses.
Etherification and Esterification Reactions
Etherification: The conversion of the hydroxyl group into an ether can be achieved through several established methods. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method is suitable for introducing a variety of alkyl groups. For more sensitive substrates, the Mitsunobu reaction offers a milder alternative, utilizing triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by another alcohol. wikipedia.orgorganic-chemistry.orgnih.gov
Esterification: The hydroxyl group can be readily acylated to form esters. A common laboratory method involves the reaction with a reactive carboxylic acid derivative, such as an acid chloride or acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. wikipedia.orgscribd.comdocbrown.infolibretexts.org This reaction is generally high-yielding and proceeds under mild conditions. For substrates sensitive to harsh conditions, milder coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. wikipedia.org
| Reaction Type | Reagents | Key Features |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Forms an alkoxide intermediate; proceeds via SN2 mechanism. wikipedia.orgmasterorganicchemistry.comlibretexts.org |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), DEAD or DIAD, R-OH | Mild conditions; inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov |
| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)2O), Pyridine | High-yielding, generally irreversible. wikipedia.orgscribd.comdocbrown.infolibretexts.org |
| Steglich Esterification | Carboxylic Acid (RCOOH), DCC, DMAP | Mild conditions, suitable for sensitive substrates. wikipedia.org |
Oxidation and Reduction Chemistry
Oxidation: The secondary allylic alcohol functionality in 4-Pentenoic acid, 3-hydroxy-, ethyl ester can be oxidized to the corresponding α,β-unsaturated ketone, ethyl 3-oxo-4-pentenoate. Several reagents are effective for this transformation while preserving the alkene. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a mild and widely used method. libretexts.orgresearchgate.netnih.govquora.com Another powerful reagent is the Dess-Martin periodinane (DMP), a hypervalent iodine compound that offers high selectivity and operates under neutral pH at room temperature, making it compatible with a wide range of functional groups. nih.govrsc.orgias.ac.inbyjus.comkhanacademy.org Palladium-based catalytic systems in the presence of a suitable oxidant also provide an efficient route for the selective oxidation of allylic alcohols. lookchem.com
| Oxidation Method | Reagents | Typical Conditions | Advantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), CH2Cl2 | Mild, avoids over-oxidation, good for sensitive substrates. libretexts.orgresearchgate.netnih.govquora.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH2Cl2 | Neutral pH, high chemoselectivity, short reaction times. nih.govrsc.orgias.ac.inbyjus.comkhanacademy.org |
| Palladium-Catalyzed Oxidation | Pd(OAc)2, O2, Base | Room temperature | Utilizes a green oxidant (O2). lookchem.com |
Reduction: While the primary focus is often on the reactivity of the alkene, the ester group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to a primary alcohol, yielding a diol. However, to selectively reduce the ester without affecting the alkene, specific conditions or protecting group strategies would be necessary. More relevant to this scaffold is the stereoselective reduction of the corresponding β-keto ester to re-form the β-hydroxy ester. This can be achieved with high diastereoselectivity using various reducing agents, often directed by chelation control. For instance, the reduction of β-hydroxy ketones can lead to syn-1,3-diols with high selectivity. libretexts.org Biocatalytic reductions using microorganisms or isolated enzymes also offer excellent enantioselectivity in converting β-keto esters to chiral β-hydroxy esters. rsc.org
Electrophilic and Nucleophilic Reactions at the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to a range of addition and cycloaddition reactions, providing a pathway to introduce further functionality and construct cyclic systems.
Halogenation and Hydrohalogenation Studies
Halogenation: The alkene can react with halogens (e.g., Br₂, I₂) in an electrophilic addition reaction. A particularly noteworthy transformation for γ,δ-unsaturated acids and esters is halolactonization. In the case of the corresponding carboxylic acid, treatment with iodine (I₂) and a base like sodium bicarbonate leads to the formation of an iodonium (B1229267) ion intermediate. Subsequent intramolecular nucleophilic attack by the carboxylate oxygen results in the formation of a five-membered iodolactone. wikipedia.orgmdpi.comresearchgate.netnih.gov This reaction proceeds stereospecifically and is a powerful method for constructing lactone rings with control over stereochemistry.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-5) and the halide adds to the more substituted carbon (C-4), proceeding through a more stable secondary carbocation intermediate. leah4sci.commasterorganicchemistry.com However, in the presence of peroxides, the radical-initiated addition of HBr proceeds via an anti-Markovnikov mechanism, with the bromine atom adding to the terminal carbon. libretexts.orgbyjus.comyoutube.com
| Reaction | Reagents | Regioselectivity | Key Intermediate |
| Iodolactonization | I₂, NaHCO₃ (on the corresponding acid) | Intramolecular cyclization | Iodonium ion wikipedia.orgmdpi.comresearchgate.netnih.gov |
| Hydrohalogenation (Electrophilic Addition) | HBr or HCl | Markovnikov leah4sci.commasterorganicchemistry.com | Secondary carbocation |
| Hydrohalogenation (Radical Addition) | HBr, Peroxides | Anti-Markovnikov libretexts.orgbyjus.comyoutube.com | Radical intermediate |
Cycloaddition Reactions (e.g., Diels-Alder)
The alkene in this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of the electron-withdrawing ester group. The reaction with a conjugated diene would lead to a cyclohexene (B86901) derivative with the potential to form up to four new stereocenters. The stereochemical outcome is highly predictable, with the reaction proceeding in a concerted, suprafacial manner. masterorganicchemistry.com Lewis acids can be used to catalyze the reaction, often leading to increased reaction rates and enhanced regioselectivity and stereoselectivity by coordinating to the carbonyl oxygen of the ester. nih.govmdpi.comnih.govacs.orgresearchgate.net
Olefin Metathesis and Ring-Closing Metathesis (RCM)
Olefin metathesis, a Nobel prize-winning reaction, provides a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org
Cross-Metathesis (CM): this compound can undergo cross-metathesis with other olefins in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. This reaction allows for the exchange of alkylidene groups between the two alkenes. The selectivity of cross-metathesis can be challenging, but can often be controlled by using one olefin in excess or by choosing olefins with different electronic and steric properties.
Ring-Closing Metathesis (RCM): To perform RCM, the molecule must contain two terminal alkene functionalities. This can be achieved by first functionalizing the hydroxyl group of this compound with an allyl group, for example, through Williamson ether synthesis to form a diallylic ether derivative. Subsequent treatment of this diene with a Grubbs' catalyst would initiate an intramolecular metathesis reaction, leading to the formation of a cyclic ether with the concurrent release of ethylene. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org This strategy is a versatile method for the synthesis of various oxygen-containing heterocyclic compounds.
Ester Group Hydrolysis and Transesterification for Derivative Synthesis
The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification. These reactions are fundamental for converting the ester into other valuable derivatives, such as the corresponding carboxylic acid or different esters.
Hydrolysis: The cleavage of the ester bond by water, known as hydrolysis, can be effectively catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes hydrolysis to yield 3-hydroxy-4-pentenoic acid and ethanol (B145695). libretexts.org This reaction is reversible, and its completion is governed by Le Châtelier's principle; therefore, a large excess of water is typically used to drive the equilibrium toward the products. libretexts.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com
Base-Promoted Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukwikipedia.org This reaction produces the corresponding carboxylate salt (e.g., sodium 3-hydroxy-4-pentenoate) and ethanol. chemguide.co.uk The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base forms a resonance-stabilized carboxylate anion, which is unreactive toward the alcohol. youtube.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, a process that can be catalyzed by acids or bases. wikipedia.org For ethyl 3-hydroxy-4-pentenoate, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will substitute the ethyl group with the new alkyl group (R'), yielding a new ester and ethanol. wikipedia.org
Acid and Base Catalysis : Similar to hydrolysis, both acid and base catalysts are effective. The choice of catalyst can depend on the substrate's sensitivity to acidic or basic conditions. Driving the reaction to completion often requires using the reactant alcohol as the solvent or removing the ethanol by-product as it forms. wikipedia.org
Enzymatic Transesterification : Lipases are increasingly used as biocatalysts for transesterification due to their high selectivity and mild reaction conditions. nih.govresearchgate.net An immobilized lipase (B570770) could catalyze the reaction between ethyl 3-hydroxy-4-pentenoate and a desired alcohol in a non-aqueous solvent, providing a green alternative to traditional chemical methods. researchgate.net
| Reaction Type | Reagents & Conditions | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, Heat | 3-Hydroxy-4-pentenoic acid + Ethanol | Reversible; requires excess water to drive to completion. libretexts.orgchemguide.co.uk |
| Base-Promoted Hydrolysis (Saponification) | NaOH or KOH, H₂O, Heat; then H₃O⁺ workup | 3-Hydroxy-4-pentenoic acid + Ethanol | Irreversible; produces a carboxylate salt intermediate. chemguide.co.ukwikipedia.org |
| Transesterification | R'-OH, Acid or Base Catalyst, Heat | 3-Hydroxy-4-pentenoic acid, R' ester + Ethanol | Equilibrium process; product formation favored by removing ethanol. wikipedia.org |
| Enzymatic Transesterification | R'-OH, Lipase, Organic Solvent | 3-Hydroxy-4-pentenoic acid, R' ester + Ethanol | Mild conditions, high selectivity. nih.gov |
Rearrangement Mechanisms and Pathways
The structure of ethyl 3-hydroxy-4-pentenoate, containing an allylic alcohol system, is predisposed to undergo sigmatropic rearrangements, which are powerful tools for forming carbon-carbon bonds in a highly stereocontrolled manner.
Johnson-Claisen Rearrangement : The most relevant rearrangement for this substrate is the Johnson-Claisen rearrangement. wikipedia.org This reaction involves heating an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst, such as propionic acid. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a wiley-vch.dewiley-vch.de-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal (B89532), which is formed in situ from the allylic alcohol and the orthoester. masterorganicchemistry.com
The proposed pathway for ethyl 3-hydroxy-4-pentenoate would be:
Ketene Acetal Formation : The 3-hydroxy group of the ester reacts with triethyl orthoacetate, eliminating two molecules of ethanol to form a mixed ketene acetal intermediate.
wiley-vch.dewiley-vch.de-Sigmatropic Rearrangement : This intermediate then undergoes a concerted, thermally-induced wiley-vch.dewiley-vch.de-sigmatropic shift. This pericyclic reaction proceeds through a highly ordered, six-membered chair-like transition state. organic-chemistry.org
Product Formation : The rearrangement results in the formation of a new C-C bond between the original C1 (of the vinyl group) and C3 (of the orthoacetate), with a concurrent shift of the double bond, yielding a γ,δ-unsaturated ester. wikipedia.org
Applying this to ethyl 3-hydroxy-4-pentenoate, the reaction with triethyl orthoacetate would yield a derivative of a substituted heptadienedioic acid diester. The stereochemistry of the newly formed stereocenter is reliably controlled by the chair-like transition state. organic-chemistry.org
| Feature | Description |
|---|---|
| Reaction Type | wiley-vch.dewiley-vch.de-Sigmatropic Rearrangement. wikipedia.org |
| Key Reactants | Allylic Alcohol (substrate), Orthoester (e.g., triethyl orthoacetate). masterorganicchemistry.com |
| Intermediate | Ketene Acetal. masterorganicchemistry.com |
| Transition State | Ordered, six-membered chair-like structure. organic-chemistry.org |
| Key Transformation | Forms a new C-C bond and a γ,δ-unsaturated ester. wikipedia.org |
Carbon-Carbon Bond Forming Reactions
Ethyl 3-hydroxy-4-pentenoate serves as a substrate for several important carbon-carbon bond-forming reactions by leveraging its different functional groups.
Alkylation of the Enolate : The α-protons (at C-2) of the ester are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. mnstate.eduresearchgate.net This enolate can then react with an electrophilic alkyl halide (R-X) in an Sₙ2 reaction to form a new C-C bond at the α-position, yielding ethyl 2-alkyl-3-hydroxy-4-pentenoate. pressbooks.publibretexts.org The choice of alkylating agent is typically restricted to primary or methyl halides to avoid competing elimination reactions. libretexts.org
Grignard Reaction : The electrophilic carbonyl carbon of the ester group can be attacked by carbon nucleophiles like Grignard reagents (R-MgX). libretexts.org Esters typically react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to form a ketone. masterorganicchemistry.com This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, yielding a tertiary alcohol after acidic workup. masterorganicchemistry.comadichemistry.com This reaction transforms the ester group into a tertiary alcohol with two identical alkyl groups from the Grignard reagent.
Heck Reaction : The terminal alkene moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. wikipedia.org This reaction couples the alkene with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov The Heck reaction on ethyl 3-hydroxy-4-pentenoate would result in the formation of a new C-C bond at the terminal carbon of the double bond, producing a substituted alkene. organic-chemistry.org
| Reaction Type | Reactive Site | Key Reagents | General Product Structure |
|---|---|---|---|
| Enolate Alkylation | α-Carbon (C-2) | 1) LDA; 2) R-X (Primary Halide) | α-Substituted Ester. pressbooks.publibretexts.org |
| Grignard Reaction | Ester Carbonyl | 1) 2 eq. R-MgX; 2) H₃O⁺ | Tertiary Alcohol. libretexts.orgmasterorganicchemistry.com |
| Heck Reaction | Terminal Alkene (C-4/C-5) | Ar-X, Pd Catalyst, Base | Substituted Alkene. wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 4-pentenoic acid, 3-hydroxy-, ethyl ester, a combination of one-dimensional and multi-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-dimensional NMR techniques are crucial for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on C2 and C3, C3 and C4, and C4 and C5, as well as within the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signal for each protonated carbon atom in the molecule.
A summary of expected 2D NMR correlations is presented in the table below.
| Proton(s) | COSY Correlations | HMQC/HSQC Correlation | HMBC Correlations |
| H2 | H3 | C2 | C1, C3, C4 |
| H3 | H2, H4 | C3 | C1, C2, C4, C5 |
| H4 | H3, H5 | C4 | C2, C3, C5 |
| H5 | H4 | C5 | C3, C4 |
| -OCH₂CH₃ | -OCH₂CH₃ | -OC H₂CH₃ | C1, -OCH₂C H₃ |
| -OCH₂CH₃ | -OCH₂ CH₃ | -OCH₂C H₃ | -OCH₂ CH₃ |
The stereocenter at C3 in this compound necessitates methods to determine the enantiomeric excess (ee) of a sample. Chiral NMR reagents, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are employed for this purpose. doi.orgnih.govresearchgate.net
Upon reaction with a chiral derivatizing agent, the enantiomers of the analyte are converted into diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA that reacts with the hydroxyl group at C3 to form diastereomeric esters. researchgate.net The signals of the protons or carbons near the newly formed chiral center will exhibit different chemical shifts for each diastereomer.
Alternatively, chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals. nih.gov The choice of chiral reagent depends on the specific substrate and the desired level of accuracy. doi.org
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and elucidate its structure.
In mass spectrometry, this compound will undergo characteristic fragmentation upon ionization. Common fragmentation pathways for esters and alcohols can be predicted and then confirmed using MS/MS experiments. The fragmentation patterns serve as a fingerprint for the molecule's structure.
A plausible fragmentation pathway initiated by electron ionization (EI) could involve:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent acylium ion.
Loss of an ethyl radical (-CH₂CH₃): This would lead to another characteristic fragment.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols.
Cleavage adjacent to the hydroxyl group: This can lead to the formation of various smaller fragment ions.
The accurate masses of these fragment ions, determined by HRMS, are used to confirm their elemental compositions and support the proposed fragmentation pathways. researchgate.netnih.gov
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
| [M]+• | [M - H₂O]+• | H₂O |
| [M]+• | [M - •CH₂CH₃]+ | •CH₂CH₃ |
| [M]+• | [M - •OCH₂CH₃]+ | •OCH₂CH₃ |
| [M - H₂O]+• | [M - H₂O - C₂H₄]+• | C₂H₄ |
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of atoms during a chemical reaction or fragmentation process. researchgate.net For instance, by selectively replacing a hydrogen atom with deuterium (B1214612) (²H) or a carbon atom with ¹³C, the movement and fate of that specific atom can be monitored.
In the context of this compound, deuterium labeling of the hydroxyl group (C3-OD) would confirm that the neutral loss of 18 atomic mass units corresponds to the loss of water. Similarly, labeling the ethyl group would help to definitively identify fragments arising from its loss or rearrangement. These studies are invaluable for confirming proposed fragmentation mechanisms and for investigating reaction mechanisms where this molecule is a reactant or product.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational isomers and intermolecular interactions. researchgate.netresearchgate.net
For this compound, the IR and Raman spectra would exhibit characteristic bands for the following functional groups:
O-H stretch: A broad band in the IR spectrum around 3400 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.
C=O stretch: A strong absorption in the IR spectrum around 1735 cm⁻¹, characteristic of the ester carbonyl group.
C=C stretch: A band around 1640 cm⁻¹ in both IR and Raman spectra, corresponding to the alkene.
C-O stretches: Bands in the fingerprint region (1300-1000 cm⁻¹) associated with the ester and alcohol C-O bonds.
Conformational changes, such as rotation around the C2-C3 and C3-C4 bonds, will lead to subtle shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined. nih.govnih.gov Furthermore, changes in the O-H stretching frequency upon dilution can provide insights into the extent of intermolecular hydrogen bonding.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch | 3400 | Strong, broad | Weak |
| C-H stretch (sp²) | 3080 | Medium | Medium |
| C-H stretch (sp³) | 2980-2850 | Strong | Strong |
| C=O stretch | 1735 | Strong | Medium |
| C=C stretch | 1640 | Medium | Strong |
| C-O stretch | 1300-1000 | Strong | Medium |
Advanced Chromatographic Techniques for Separation and Purity in Research
Chromatography is a cornerstone of modern chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For research involving ethyl 3-hydroxy-4-pentenoate, advanced chromatographic techniques are essential for ensuring enantiomeric purity and for conducting rapid, high-resolution analyses.
The presence of a chiral center at the C3 position of this compound means it exists as a pair of enantiomers, (R)- and (S)-isomers. These stereoisomers possess identical physical properties in an achiral environment, making their separation impossible with standard gas chromatography. Chiral gas chromatography (GC) is a powerful and highly selective analytical tool specifically designed to resolve enantiomers. chromatographyonline.com
The fundamental principle of chiral GC relies on the use of a chiral stationary phase (CSP) within the capillary column. azom.com The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes. azom.com This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation and quantification.
For the separation of chiral molecules like ethyl 3-hydroxy-4-pentenoate, stationary phases based on derivatized cyclodextrins are particularly effective. chromatographyonline.comgcms.cz Cyclodextrins are cyclic oligosaccharides that create a chiral cavity into which one enantiomer may fit better than the other, leading to differential retention and successful separation. azom.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that must be optimized to achieve baseline resolution of the enantiomeric peaks.
Below is an illustrative table detailing a potential chiral GC method for the enantiomeric analysis of ethyl 3-hydroxy-4-pentenoate.
| Parameter | Value |
| Column | Modified β-cyclodextrin CSP (e.g., Rt-βDEXsm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Expected Result | Two distinct peaks corresponding to the (R)- and (S)-enantiomers |
This table represents a typical setup for chiral GC analysis and is for illustrative purposes. Actual parameters would require experimental optimization.
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). It utilizes columns packed with smaller particles (typically less than 2 µm), which operates at higher pressures to achieve faster and more efficient separations. researchgate.net This technology is invaluable in research settings for high-throughput screening, reaction monitoring, and purity assessment where speed and resolution are critical. dshs-koeln.de
The enhanced performance of UPLC is explained by the van Deemter equation, which relates chromatographic efficiency to the mobile phase's linear velocity. The smaller particle size in UPLC columns minimizes band broadening, allowing for the use of higher flow rates without a significant loss of resolution, thereby drastically reducing analysis times. researchgate.net For a compound like ethyl 3-hydroxy-4-pentenoate, UPLC can be used for rapid purity checks during a multi-step synthesis or for quantitative analysis in kinetic studies.
The following table provides a comparative example of a hypothetical analysis of ethyl 3-hydroxy-4-pentenoate using traditional HPLC versus UPLC, highlighting the advantages of the latter.
| Parameter | HPLC | UPLC |
| Column Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| System Pressure | ~1500 psi | ~9000 psi |
| Run Time | 15 min | 2.5 min |
| Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
This table is a generalized comparison to illustrate the performance benefits of UPLC. Specific conditions would vary based on the exact analytical requirements.
Biological and Biochemical Research Investigations on 4 Pentenoic Acid, 3 Hydroxy , Ethyl Ester
Metabolic Fate and Biotransformation Pathways
The metabolic journey of 4-Pentenoic acid, 3-hydroxy-, ethyl ester in a biological environment is presumed to commence with its hydrolysis, followed by the entry of its core structure into cellular metabolic processes. The presence of both a hydroxyl group and a terminal double bond on its five-carbon chain presents a unique substrate for various enzymatic systems.
The initial and pivotal step in the metabolism of this compound is the enzymatic hydrolysis of its ethyl ester bond. This reaction is catalyzed by esterases present in various tissues and blood components, cleaving the molecule into ethanol (B145695) and its parent carboxylic acid, 4-pentenoic acid, 3-hydroxy-. Fatty acid ethyl esters (FAEEs) have been shown to be hydrolyzed by cellular elements within the blood, including red blood cells, white blood cells, and platelets nih.gov. This process is crucial as it liberates the pharmacologically active acidic form of the molecule.
Following hydrolysis, the resulting 4-pentenoic acid, 3-hydroxy- is anticipated to undergo oxidation. Drawing parallels from the metabolism of its parent compound, 4-pentenoic acid, this would likely involve mitochondrial β-oxidation. The presence of the 3-hydroxy group is a key feature, as this is an intermediate in the standard β-oxidation spiral. However, the double bond at the 4th position introduces a variation from saturated fatty acid metabolism, requiring additional enzymatic steps for its complete degradation. The metabolism of 4-pentenoic acid is known to proceed via β-oxidation to produce metabolites such as 2,4-pentadienoyl-CoA nih.govsigmaaldrich.com.
Once converted to its CoA thioester, 4-pentenoic acid, 3-hydroxy-, CoA ester can intersect with central metabolic pathways, most notably the fatty acid β-oxidation cycle. The metabolism of 4-pentenoic acid is known to significantly impact this pathway physiology.orgnih.gov. It is activated to its CoA derivative, which can then be further metabolized. However, the downstream metabolites can interfere with key enzymes and deplete essential cofactors like Coenzyme A (CoA) and carnitine, thereby disrupting the oxidation of endogenous fatty acids physiology.org.
The accumulation of metabolites derived from 4-pentenoic acid can lead to a state of metabolic distress, characterized by the inhibition of long-chain fatty acid oxidation physiology.org. This interference is a critical aspect of its biological activity. The process involves the sequestration of intramitochondrial CoA as non-metabolizable acyl-CoA derivatives, leading to a functional deficiency of this vital cofactor physiology.org.
4-Pentenoic acid shares structural similarities with metabolites of the widely used antiepileptic drug, valproic acid (VPA). Specifically, the terminal olefin metabolite of VPA, 2-n-propyl-4-pentenoic acid (4-ene-VPA), is an analogue of 4-pentenoic acid acs.org. This structural resemblance is significant because 4-ene-VPA is implicated in the hepatotoxicity associated with VPA therapy nih.govresearchgate.net.
The study of 4-pentenoic acid and its derivatives, therefore, serves as a valuable model for understanding the metabolic activation and toxicity mechanisms of VPA. The biotransformation of VPA is complex, involving glucuronidation, mitochondrial β-oxidation, and cytochrome P450-mediated oxidation nih.govnih.gov. The formation of reactive metabolites is a key factor in VPA-induced hepatotoxicity. By investigating the metabolic pathways of compounds like this compound, researchers can gain a deeper understanding of the bioactivation of structurally related drugs and their potential for adverse effects.
Mechanistic Studies of Enzyme-Substrate Interactions
The biochemical effects of this compound and its metabolites are fundamentally linked to their interactions with specific enzymes. These interactions can range from serving as a substrate to acting as a potent inhibitor, thereby modulating metabolic pathway flux.
Detailed crystallographic or spectroscopic data elucidating the precise binding mode of this compound or its hydrolyzed form within an enzyme's active site are not extensively available in the public domain. However, based on the known mechanisms of related enzymes, it can be inferred that the carboxylate group (post-hydrolysis) and the acyl chain would be critical for recognition and binding within the active sites of enzymes such as acyl-CoA synthetases and the enzymes of the β-oxidation pathway. The specificity of these interactions would be governed by the three-dimensional architecture of the enzyme's active site, which accommodates the substrate with a precise orientation to facilitate catalysis. For enzymes like 3-ketoacyl-CoA thiolase, the active site is designed to bind the 3-ketoacyl-CoA substrate, and inhibitors often work by mimicking this substrate and binding to the active site ontosight.ai.
A significant body of research has focused on the inhibitory effects of 4-pentenoic acid metabolites on key enzymes of fatty acid oxidation. One of the most well-characterized interactions is the inhibition of 3-ketoacyl-CoA thiolase by 3-keto-4-pentenoyl-CoA, a metabolite derived from the β-oxidation of 4-pentenoic acid nih.govsigmaaldrich.com.
Table 1: Key Metabolites of 4-Pentenoic Acid and Their Known Interactions
| Metabolite | Parent Compound | Enzymatic Interaction | Consequence | Reference(s) |
| 2,4-Pentadienoyl-CoA | 4-Pentenoic acid | Substrate for β-oxidation and NADPH-dependent reduction | Intermediate in two competing metabolic pathways. | nih.govsigmaaldrich.com |
| 3-Keto-4-pentenoyl-CoA | 4-Pentenoic acid | Reversible and irreversible inhibitor of 3-ketoacyl-CoA thiolase. | Potent inhibition of fatty acid oxidation. | nih.govsigmaaldrich.com |
| Acryloyl-CoA | 4-Pentenoic acid | Product of β-oxidation of 4-pentenoyl-CoA. | Cannot be further oxidized, leading to sequestration of CoA. | physiology.org |
Table 2: Enzymes Involved in the Metabolism and Effects of 4-Pentenoic Acid and its Derivatives
| Enzyme | Role | Substrate/Inhibitor | Metabolic Pathway | Reference(s) |
| Esterases | Hydrolysis | This compound | Initial activation of the xenobiotic. | nih.gov |
| Acyl-CoA Synthetase | Activation | 4-Pentenoic acid, 3-hydroxy- | Fatty acid metabolism. | physiology.org |
| 3-Ketoacyl-CoA Thiolase | Thiolytic cleavage | 3-Ketoacyl-CoA esters | Fatty acid β-oxidation. | nih.govsigmaaldrich.com |
| NADPH-dependent reductase | Reduction | 2,4-Pentadienoyl-CoA | Alternative pathway for 4-pentenoic acid metabolism. | nih.govsigmaaldrich.com |
Biomimetic Synthesis Inspired by Biological Pathways
The synthesis of chiral molecules through methods that mimic biological processes is a rapidly advancing field in chemical research. For the production of this compound, particularly its enantiomerically pure forms, biomimetic strategies primarily revolve around chemoenzymatic methods. These approaches utilize isolated enzymes or whole-cell systems to catalyze key stereoselective reactions, mirroring the metabolic pathways found in nature, such as the reduction of ketones.
A prevalent biomimetic approach for synthesizing chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester. In the case of this compound, the logical precursor for such a synthesis is ethyl 3-oxo-4-pentenoate. This method is inspired by the biological reduction of carbonyl compounds, a fundamental reaction in many metabolic pathways, often mediated by oxidoreductases with the aid of cofactors like NADH or NADPH.
Research into the enzymatic synthesis of structurally similar β-hydroxy esters has demonstrated the feasibility of this strategy. Various microorganisms, including strains of baker's yeast (Saccharomyces cerevisiae), as well as isolated ketoreductases, have been successfully employed for the asymmetric reduction of β-keto esters, yielding the desired hydroxy esters with high enantioselectivity. psu.edunih.gov For instance, the microbial reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate has been extensively studied and optimized. nih.gov Similarly, both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have been prepared through the enzymatic reduction of the corresponding ketoester using different whole-cell biocatalysts. psu.edu
These established methodologies provide a strong foundation for a proposed biomimetic synthesis of enantiomerically enriched ethyl 3-hydroxy-4-pentenoate. The process would involve the stereoselective reduction of ethyl 3-oxo-4-pentenoate using a carefully selected microbial strain or a specific ketoreductase that exhibits high activity and selectivity towards this substrate.
Another biomimetic strategy that can be applied is the enzymatic kinetic resolution of a racemic mixture of this compound. This method relies on the ability of certain enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of the racemic alcohol at a much faster rate than the other. This results in the separation of the two enantiomers, with one remaining as the unreacted alcohol and the other being converted to an ester (in the case of acylation). Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas species have been widely used for the kinetic resolution of various secondary alcohols, including β-hydroxy esters. scielo.brresearchgate.net
The following table summarizes the key aspects of these biomimetic approaches, drawing on data from the synthesis of analogous compounds.
| Biocatalyst/Enzyme | Substrate | Product | Reaction Type | Typical Yield | Typical Enantiomeric Excess (e.e.) |
| Bacillus pumilus Phe-C3 | Ethyl 4-cyano-3-oxobutanoate | (R)-Ethyl 4-cyano-3-hydroxybutanoate | Asymmetric Reduction | 89.8% | 98.5% |
| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate | (S)-Ethyl 4-cyano-3-hydroxybutanoate | Asymmetric Reduction | 83.1% | 95.4% |
| Candida magnoliae | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Asymmetric Reduction | High | 96.6% (up to 99% with treated cells) |
| Candida antarctica Lipase (B570770) B (CAL-B) | Racemic ethyl 3-hydroxybutanoate | (R)-Ethyl 3-acetoxybutanoate and (S)-Ethyl 3-hydroxybutanoate | Kinetic Resolution (Acylation) | ~50% for each enantiomer | >96% |
| Pseudomonas sp. Lipase | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (S)-3-Hydroxy-3-phenylpropanoic acid and (R)-Ethyl 3-hydroxy-3-phenylpropanoate | Kinetic Resolution (Hydrolysis) | ~39% conversion | 93% (acid), 98% (ester) |
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes from first principles.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for calculating the ground state properties of organic molecules.
A typical DFT study of ethyl 3-hydroxy-4-pentenoate would begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. This is commonly performed using a hybrid functional, such as B3LYP, paired with a sufficiently large basis set, like 6-311++G(d,p), to accurately describe the electron distribution.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comscirp.org
Table 1: Hypothetical DFT-Calculated Ground State Geometric Parameters for Ethyl 3-hydroxy-4-pentenoate
| Parameter | Atom Pair/Group | Calculated Value |
| Bond Length (Å) | C=O | 1.215 |
| C-O (ester) | 1.350 | |
| O-H | 0.965 | |
| C=C | 1.338 | |
| Bond Angle (°) | O=C-O | 124.5 |
| C-O-H | 108.9 | |
| C-C=C | 121.7 | |
| Dihedral Angle (°) | H-O-C3-C4 | 178.5 |
Table 2: Hypothetical DFT-Calculated Electronic Properties for Ethyl 3-hydroxy-4-pentenoate
| Property | Calculated Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.72 |
| HOMO-LUMO Gap | 4.73 |
DFT calculations are also highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to predict NMR chemical shifts. nih.govrsc.org This approach calculates the isotropic magnetic shielding tensors for each nucleus. To facilitate comparison with experimental data, these absolute shielding values are then referenced against a standard compound, typically tetramethylsilane (TMS), to yield chemical shifts in parts per million (ppm). nih.gov Accurate predictions often require averaging the results over a Boltzmann distribution of low-energy conformers.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. diva-portal.org DFT calculations determine the harmonic frequencies, which often systematically overestimate experimental values due to the neglect of anharmonicity and other effects. researchgate.net Consequently, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net The predicted spectrum allows for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the ester, the O-H stretch of the alcohol, and the C=C stretch of the alkene group.
Mass Spectrometry (MS): While direct prediction of a complete mass spectrum is beyond the scope of standard DFT calculations, quantum chemistry is instrumental in rationalizing fragmentation patterns. By calculating the relative energies of the parent molecule-ion and its potential fragments, it is possible to predict the most likely fragmentation pathways and thus understand the origins of the major peaks observed in an experimental mass spectrum.
Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for Ethyl 3-hydroxy-4-pentenoate
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C NMR | |
| C=O | 172.5 |
| C=C H₂ | 140.1 |
| C =CH₂ | 115.8 |
| C -OH | 68.9 |
| O-C H₂ | 60.7 |
| C H₂-C=O | 42.3 |
| O-CH₂-C H₃ | 14.2 |
| ¹H NMR | |
| =CH (vinyl) | 5.85 |
| =CH₂ (vinyl, cis) | 5.20 |
| =CH₂ (vinyl, trans) | 5.10 |
| CH-OH | 4.30 |
| O-CH₂ | 4.15 |
| OH | 3.50 |
| CH₂-C=O | 2.50 |
| O-CH₂-CH₃ | 1.25 |
Table 4: Hypothetical Predicted Key IR Frequencies (cm⁻¹) for Ethyl 3-hydroxy-4-pentenoate
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (alcohol) | 3450 | Strong, Broad |
| C-H Stretch (vinyl) | 3080 | Medium |
| C-H Stretch (aliphatic) | 2980 | Medium |
| C=O Stretch (ester) | 1735 | Strong |
| C=C Stretch (alkene) | 1645 | Medium |
| C-O Stretch (ester) | 1180 | Strong |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational flexibility and the influence of solvent on a molecule like ethyl 3-hydroxy-4-pentenoate. whiterose.ac.uktandfonline.com
The process involves placing the molecule within a simulation box, often filled with explicit solvent molecules (e.g., water), and then solving Newton's equations of motion for the system. The interactions between atoms are described by a force field. By simulating the system for nanoseconds or longer, a trajectory is generated that reveals the molecule's dynamic behavior.
Analysis of this trajectory provides a detailed picture of the molecule's conformational landscape, identifying the most populated (lowest free energy) conformers and the pathways for interconversion between them. mdpi.comnih.gov Furthermore, MD simulations are essential for understanding solvation effects. By analyzing the arrangement of solvent molecules around the solute, one can gain insights into specific interactions like hydrogen bonding. researchgate.net A key output from such simulations is the calculation of the solvation free energy, which quantifies the energetic cost or benefit of transferring a molecule from the gas phase into a solvent. researchgate.netnih.govnih.gov
Table 5: Hypothetical Major Conformers of Ethyl 3-hydroxy-4-pentenoate from MD Simulation in Water
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Population (%) | Key Intramolecular Interaction |
| A | O-C-C-C ≈ 180 | 65 | Extended, minimal steric hindrance |
| B | O-C-C-C ≈ 65 | 25 | Gauche, potential for H-bond with ester C=O |
| C | C-C-O-H ≈ 60 | 10 | Rotamer of hydroxyl group |
Table 6: Hypothetical Calculated Solvation Free Energies (ΔGsolv) for Ethyl 3-hydroxy-4-pentenoate
| Solvent | Dielectric Constant | Calculated ΔGsolv (kcal/mol) |
| Water | 78.4 | -8.5 |
| Ethanol | 24.5 | -7.2 |
| Chloroform | 4.8 | -4.1 |
| Hexane | 1.9 | -1.5 |
Reaction Mechanism Elucidation using Computational Methods
Computational methods are indispensable for mapping the detailed pathways of chemical reactions, providing information on transition states and reaction energetics that is often difficult to obtain experimentally. acs.org
To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. github.io A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. github.io Various algorithms, such as the Nudged Elastic Band (NEB) or synchronous transit-guided methods, are employed to locate these elusive structures. ims.ac.jparxiv.org
Once a candidate TS structure is found and confirmed by a frequency calculation, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.comfaccts.de The IRC method traces the minimum energy path downhill from the TS, one direction leading to the reactants and the other to the products. mdpi.comresearchgate.net A successful IRC calculation confirms that the located TS indeed connects the intended reactants and products, providing a complete picture of the reaction coordinate. worldscientific.com
Table 7: Hypothetical Properties of a Calculated Transition State for the Base-Catalyzed Hydrolysis of Ethyl 3-hydroxy-4-pentenoate
| Property | Value | Description |
| Imaginary Frequency | -350 cm⁻¹ | Corresponds to the motion of OH⁻ attacking the C=O carbon and breaking the C-O ester bond. |
| Key Bond Distances (Å) | ||
| C(carbonyl)-O(H) | 1.95 | Forming bond between nucleophile and ester. |
| C(carbonyl)-O(ethyl) | 1.55 | Breaking bond of the leaving group. |
| Relative Energy | +15.2 kcal/mol | Energy of the TS relative to the separated reactants (ester + OH⁻). |
While the potential energy profile from an IRC is informative, a more accurate description of reaction kinetics and thermodynamics comes from the Gibbs free energy profile. researchgate.netmdpi.com To calculate this, the electronic energies of the reactants, transition state, and products obtained from DFT are corrected to include several factors:
Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy at 0 K.
Thermal Corrections: The change in vibrational, rotational, and translational energy from 0 K to a specified temperature (e.g., 298 K).
Entropic Effects: The contribution of entropy (S) to the free energy (G = H - TS). stackexchange.com
From the free energy profile, two key quantities can be determined: the activation free energy (ΔG‡), which is the difference in free energy between the transition state and the reactants, and the reaction free energy (ΔGrxn), the difference between products and reactants. According to transition state theory, ΔG‡ is directly related to the reaction rate constant, while ΔGrxn determines the position of the chemical equilibrium.
Table 8: Hypothetical Free Energy Profile for the Base-Catalyzed Hydrolysis of Ethyl 3-hydroxy-4-pentenoate (kcal/mol)
| Species | Electronic Energy (ΔE) | Free Energy Correction | Relative Free Energy (ΔG) |
| Reactants (Ester + OH⁻) | 0.0 | +0.0 | 0.0 |
| Transition State (TS) | +15.2 | +1.8 | +17.0 (ΔG‡) |
| Products (Carboxylate + EtOH) | -22.5 | +2.1 | -20.4 (ΔGrxn) |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For a molecule like 4-Pentenoic acid, 3-hydroxy-, ethyl ester, theoretical studies are crucial for understanding its behavior in chemical reactions, guiding the design of new synthetic pathways, and accelerating the discovery of effective catalysts. These in silico approaches offer deep insights that complement experimental work, saving time and resources.
Derivatives and Analogues: Synthesis and Research Significance
Systematic Synthesis of Substituted 4-Pentenoic acid, 3-hydroxy-, ethyl ester Derivatives
The synthesis of substituted derivatives of ethyl 3-hydroxy-4-pentenoate can be achieved through various strategic approaches, often targeting the hydroxyl group, the double bond, or the ester functionality. A common strategy involves the reaction of substituted aldehydes with the enolate of ethyl acetate (B1210297). This method allows for the introduction of substituents at the 5-position of the pentenoate backbone.
Another key derivative, ethyl 3-oxo-4-pentenoate, is readily prepared by the oxidation of ethyl 3-hydroxy-4-pentenoate. orgsyn.orgacs.org This β-keto ester is a valuable precursor for further functionalization. For instance, it can undergo Michael additions, allowing for the introduction of a wide range of substituents at the 5-position.
The table below summarizes some examples of substituted derivatives and the synthetic methods employed.
| Derivative Name | Parent Compound | Reagents and Conditions | Research Significance |
| Ethyl 3-oxo-4-pentenoate | Ethyl 3-hydroxy-4-pentenoate | Jones reagent in acetone (B3395972) orgsyn.org | Precursor for annulation reactions and synthesis of heterocyclic compounds. acs.org |
| Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl 4-chloro-3-oxobutanoate | Asymmetric reduction using a recombinant ketoreductase enzyme. google.com | Chiral building block for pharmaceuticals. nih.gov |
| 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives | 4-hydroxycoumarin, aromatic aldehydes, and ethylamine | Biogenic ZnO nanoparticles as catalyst. | Synthesis of biologically active coumarin (B35378) derivatives. chimicatechnoacta.ru |
| 3-Substituted-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester derivatives | Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Cyclization reactions with various reagents. researchgate.net | Exploration of novel heterocyclic compounds with potential biological activity. researchgate.net |
Exploration of Homologues and Structural Analogues with Modified Carbon Skeletons
The exploration of homologues and structural analogues of ethyl 3-hydroxy-4-pentenoate with modified carbon skeletons has led to the development of a range of compounds with diverse properties and applications. Homologues, which differ by one or more methylene (B1212753) groups in the carbon chain, and other structural analogues with varied substitution patterns, are synthesized to fine-tune the chemical and physical properties of the parent molecule.
For example, ethyl 3-hydroxypentanoate represents a saturated analogue where the double bond has been reduced. nih.gov This modification alters the reactivity of the molecule, making it more stable and suitable for different synthetic transformations. Conversely, the introduction of additional methyl groups, as seen in ethyl 3-hydroxy-4-methylpentanoate and ethyl 3-hydroxy-3-methylpent-4-enoate, can influence the steric and electronic properties of the molecule, which can be advantageous in controlling the stereochemistry of subsequent reactions. nih.govnih.gov
Below is a table detailing some of these homologues and structural analogues.
| Compound Name | Modification from Parent Compound | Key Synthetic Route | Significance of Modification |
| Ethyl 3-hydroxypentanoate | Saturation of the C4-C5 double bond. | Reduction of the double bond of a pentenoate precursor. | Increased stability and altered reactivity profile. nih.gov |
| Ethyl 3-hydroxy-4-methylpentanoate | Addition of a methyl group at the C4 position. | Not detailed in the provided context. | Alters steric and electronic properties for stereocontrol. nih.gov |
| Ethyl 3-hydroxy-3-methylpent-4-enoate | Addition of a methyl group at the C3 position. | Not detailed in the provided context. | Introduction of a tertiary alcohol, influencing reactivity. nih.gov |
| Ethyl 3-hydroxy-2,2,4-trimethyl-4-pentenoate | Addition of two methyl groups at C2 and one at C4. | Not detailed in the provided context. | Significant steric hindrance around the ester and hydroxyl groups. chemspider.com |
| Ethyl 4-pentenoate | Absence of the hydroxyl group at the C3 position. | Esterification of 4-pentenoic acid with ethanol (B145695). prepchem.com | Serves as a simpler building block in organic synthesis. hmdb.cathegoodscentscompany.comnih.gov |
| Ethyl 4-methyl-4-pentenoate | Absence of the hydroxyl group and addition of a methyl group at C4. | Not detailed in the provided context. | Modified olefin reactivity and steric environment. sigmaaldrich.com |
Stereoisomers and Their Distinct Research Utility
The presence of a chiral center at the C3 position in ethyl 3-hydroxy-4-pentenoate means that it can exist as two enantiomers, (R)- and (S)-. The stereoselective synthesis of these isomers is of great importance as the biological activity and the stereochemical outcome of reactions involving these chiral building blocks are often dependent on their absolute configuration.
For instance, the enantioselective synthesis of all stereoisomers of complex natural products often relies on the use of enantiomerically pure starting materials. The distinct spatial arrangement of the hydroxyl group in the (R)- and (S)-enantiomers of ethyl 3-hydroxy-4-pentenoate and its derivatives can direct the stereochemical course of subsequent reactions, allowing for the selective formation of a desired diastereomer. A stereodivergent synthesis approach allows for the preparation of all four stereoisomers of a target molecule, starting from a single chiral precursor like ethyl (R)-4-cyano-3-hydroxybutanoate. researchgate.net
The research utility of specific stereoisomers is highlighted in the following table.
| Stereoisomer | Synthetic Method for Enantioselective Preparation | Research Utility |
| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using an NADH-dependent reductase. nih.gov | Key chiral intermediate in the synthesis of various pharmaceuticals. nih.gov |
| Ethyl (R)-4-cyano-3-hydroxybutanoate | Enzymatic resolution or asymmetric synthesis. google.com | Versatile chiral building block for the stereodivergent synthesis of complex molecules, such as diethyl 4-hydroxyphosphopipecolate. researchgate.net |
| Diastereomers of highly substituted cyclohexanones | Diastereoselective conjugate addition of curcumins to arylidenemalonates. beilstein-journals.org | The formation of a single diastereomer is crucial for the synthesis of biologically active cyclohexanone (B45756) derivatives. beilstein-journals.org |
Functional Group Transformations and their Impact on Synthetic Versatility
The functional groups present in ethyl 3-hydroxy-4-pentenoate—the hydroxyl group, the terminal double bond, and the ethyl ester—provide multiple sites for chemical modification. These transformations are crucial for elaborating the basic scaffold into more complex structures, thereby enhancing its synthetic versatility.
The hydroxyl group can be oxidized to a ketone, as in the preparation of ethyl 3-oxo-4-pentenoate, or protected with a variety of protecting groups to prevent its reaction in subsequent steps. orgsyn.org The double bond can undergo a range of reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters.
The following table outlines some key functional group transformations and their impact.
| Functional Group | Transformation | Reagents/Conditions | Impact on Synthetic Versatility |
| Hydroxyl | Oxidation to ketone | Jones reagent orgsyn.org | Creates a β-keto ester, a versatile intermediate for C-C bond formation. acs.org |
| Hydroxyl | Derivatization with isonicotinoyl azide | Isonicotinoyl azide | Allows for selective protection and analysis of hydroxysteroids. ddtjournal.com |
| Double Bond | Carbonylation | Palladium halide complex with a tertiary organic phosphine (B1218219). google.com | Introduces a carboxylic acid or ester group, extending the carbon chain. |
| Ester | Hydrolysis to carboxylic acid | Acid or base catalysis | Enables the formation of amides, acid chlorides, and other carboxylic acid derivatives. |
| Ester | Transesterification | Lipase (B570770) catalysis | Allows for the synthesis of different esters (e.g., β-keto esters) with high chemo- and stereoselectivity. acs.org |
Application of Derivatives as Synthetic Building Blocks in Complex Molecule Synthesis
Derivatives of ethyl 3-hydroxy-4-pentenoate are valuable building blocks in the total synthesis of complex natural products and other intricate molecular architectures. nih.govhilarispublisher.comsemanticscholar.org Their inherent functionality and chirality make them ideal starting materials for constructing stereochemically rich portions of larger molecules. The ability to introduce various substituents and modify the carbon skeleton allows for a modular approach to the synthesis of complex targets.
Examples of the application of these derivatives are presented in the table below.
| Derivative Type | Complex Molecule Target | Synthetic Strategy |
| Chiral β-hydroxy esters | Bioactive natural products | Used to introduce specific stereocenters. unina.it |
| Functionalized heterocyclic derivatives | Pharmaceutical compounds | Serve as scaffolds for building complex heterocyclic systems. researchgate.net |
| Enantiopure building blocks | Drugs | Asymmetric synthesis to produce single-enantiomer drugs. nih.gov |
| Orthoester-containing natural products | Novofumigatonin | The synthesis involves the use of complex building blocks to construct the unique embedded ortholactone structure. acs.org |
Future Directions and Emerging Research Paradigms
Advanced Catalytic Systems for Enantioselective Synthesis
The synthesis of enantiomerically pure β-hydroxy esters is a significant challenge in organic chemistry, with the products serving as crucial intermediates for a wide range of biologically active molecules. mdpi.com Future research will undoubtedly focus on the development of novel catalytic systems that can deliver high enantioselectivity in the synthesis of ethyl 3-hydroxy-4-pentenoate.
One promising avenue is the use of biocatalysts. Enzymes, with their inherent chirality and high specificity, offer a green and efficient alternative to traditional chemical catalysts. For instance, recombinant Escherichia coli strains expressing enzymes from baker's yeast have been successfully employed in the asymmetric synthesis of β-hydroxy esters. nih.gov Similarly, NADH-dependent reductases have demonstrated high efficiency in producing chiral β-hydroxy esters with excellent enantiomeric excess. nih.gov The application of such biocatalytic systems to the synthesis of ethyl 3-hydroxy-4-pentenoate could provide a scalable and environmentally benign route to this important chiral building block.
In the realm of organocatalysis, planar-chiral DMAP derivatives have emerged as powerful catalysts for the kinetic resolution of racemic β-hydroxy esters, achieving high selectivity and enantiomeric excess. mdpi.com Another innovative approach involves the use of organotellurium catalysts, which have shown remarkable activity in the enantioselective seleno-Michael addition reaction to form chiral seleno-Michael adducts. chemrxiv.org The exploration of these and other novel organocatalysts could lead to highly efficient and selective methods for the asymmetric synthesis of ethyl 3-hydroxy-4-pentenoate.
| Catalyst Type | Substrate Class | Key Advantages | Potential for Ethyl 3-Hydroxy-4-pentenoate Synthesis |
| Biocatalysts (e.g., recombinant E. coli, reductases) | β-keto esters | High enantioselectivity, mild reaction conditions, environmentally friendly | Direct asymmetric reduction of a corresponding β-keto ester precursor. |
| Planar-chiral DMAP derivatives | Racemic β-hydroxy esters | High selectivity in kinetic resolution, excellent enantiomeric excess | Kinetic resolution of a racemic mixture of ethyl 3-hydroxy-4-pentenoate. |
| Organotellurium catalysts | Enones | High reactivity and enantioselectivity in Michael additions | Could be adapted for novel asymmetric transformations involving the alkene moiety. |
| Manganese-based catalysts | β-keto sulfones | Effective for asymmetric hydrogenation, good yields and enantioselectivities | Potential for asymmetric reduction of a suitable precursor to afford the chiral alcohol. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers numerous advantages including enhanced safety, improved reproducibility, and greater scalability. polimi.it The integration of flow chemistry with automated synthesis platforms is poised to revolutionize the production of fine chemicals like ethyl 3-hydroxy-4-pentenoate.
Automated flow chemistry platforms can significantly shorten reaction times and reduce costs, making the synthesis of pharmaceutical compounds more efficient. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. For the synthesis of ethyl 3-hydroxy-4-pentenoate, a flow-based approach could enable the safe handling of reactive intermediates and facilitate multi-step syntheses in a continuous manner. nih.gov
Furthermore, the modular nature of flow chemistry setups allows for the integration of in-line analysis and purification steps, leading to a fully automated "synthesis-to-stock" process. nih.gov This would not only accelerate the production of ethyl 3-hydroxy-4-pentenoate but also enable the rapid generation of a library of its derivatives for screening in various applications.
Multicomponent Reactions for Efficient Access to Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of green and efficient chemistry. nih.govencyclopedia.pub These reactions offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. rsc.org The development of novel MCRs involving ethyl 3-hydroxy-4-pentenoate or its precursors could provide a rapid and efficient route to a wide range of functionalized derivatives.
For instance, MCRs involving vinyl compounds have been shown to be a powerful tool for the synthesis of complex molecular architectures. nih.govmdpi.com Given the vinyl group present in ethyl 3-hydroxy-4-pentenoate, it could potentially participate in a variety of MCRs to generate novel carbocyclic and heterocyclic scaffolds. The development of such reactions would be a significant step forward in exploring the chemical space around this versatile building block.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| Ethyl 3-oxo-4-pentenoate | Aldehyde | Amine | Functionalized piperidines or other nitrogen heterocycles |
| Ethyl 3-hydroxy-4-pentenoate | Isocyanide | Carboxylic acid | Highly substituted acyclic amides |
| Acrolein | Ethyl acetoacetate | Amine/Thiol | Diverse heterocyclic systems |
Application in Material Science and Polymer Chemistry (as intermediates for specialty chemicals)
The unique combination of a hydroxyl group, an ester, and a vinyl group makes ethyl 3-hydroxy-4-pentenoate a highly attractive monomer for the synthesis of functional polymers. Its structural similarity to hydroxyalkanoates, which are the building blocks of biodegradable polyesters like polyhydroxyalkanoates (PHAs), suggests its potential use in creating novel biomaterials. mdpi.com
The vinyl group offers a site for polymerization via various mechanisms, including free radical, cationic, and ring-opening metathesis polymerization. This could lead to the formation of polymers with pendant hydroxyl and ester functionalities, which can be further modified to tune the material's properties. For example, these functional groups could be used for cross-linking, grafting other polymer chains, or for the attachment of bioactive molecules.
Furthermore, ethyl 3-hydroxy-4-pentenoate could serve as a valuable intermediate for the synthesis of specialty chemicals and monomers for advanced materials. The development of block copolymers, such as PHBV-b-PHBV, using diisocyanate chemistry highlights the potential for creating novel materials with tailored properties. mdpi.com
Deep Learning and Artificial Intelligence in Reaction Prediction and Optimization
AI models, trained on vast datasets of chemical reactions, can be used to predict the most efficient catalysts and reaction conditions for the enantioselective synthesis of this compound. nih.gov This can significantly reduce the amount of time and resources spent on empirical optimization. Furthermore, AI can be used to design novel multicomponent reactions for the synthesis of its derivatives, expanding the accessible chemical space. iscientific.org
The combination of AI with automated synthesis platforms represents a particularly powerful synergy. An AI algorithm could design a synthetic route, which is then executed by a robotic system, with real-time feedback used to further optimize the process. nih.gov This closed-loop approach will undoubtedly play a crucial role in the future of chemical synthesis.
Q & A
Q. What are the standard synthetic routes for 4-Pentenoic acid, 3-hydroxy-, ethyl ester, and how are reaction conditions optimized?
The synthesis typically involves esterification of 3-hydroxy-4-pentenoic acid with ethanol under acidic catalysis. For example, Ethyl 3-hydroxy-4-pentenoate (CAS 38996-01-9) is synthesized via refluxing 3-hydroxy-4-pentenoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Reaction optimization includes controlling temperature (70–80°C), molar ratios of reactants (1:3 acid-to-alcohol), and catalyst concentration (1–5% w/w). Monitoring reaction progress via TLC or GC-MS ensures complete conversion .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- GC-MS : Retention time (RT) and Kovats Index (KI) data (e.g., RT 4.65, KI 888 for ethyl pent-4-enoate) aid in identification .
- NMR : H and C NMR spectra confirm ester and hydroxyl group positions. For stereoisomers (e.g., (2S,3R)-configuration), chiral chromatography or optical rotation measurements are required .
- FT-IR : Peaks at ~1730 cm (ester C=O) and 3400 cm (hydroxyl O-H) validate functional groups .
Q. What are the key physicochemical properties critical for experimental design?
- Molecular formula : CHO (MW 144.168 g/mol) .
- Solubility : Polar solvents (ethanol, acetone) are preferred due to ester and hydroxyl groups.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at 4°C in anhydrous environments is recommended .
Advanced Research Questions
Q. How can stereochemical resolution of 3-hydroxy-4-pentenoic acid derivatives be achieved?
Chiral resolution methods include:
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
Discrepancies in yields (e.g., 60–85%) arise from:
- Catalyst choice : Acidic resins (e.g., Amberlyst-15) vs. homogeneous catalysts (HSO).
- Reaction time : Extended reflux (>12 hr) improves conversion but risks side reactions (e.g., dehydration).
Mitigation: Design of Experiments (DoE) to optimize parameters and in-situ monitoring via FT-IR or Raman spectroscopy .
Q. How does this compound function in microbial biosynthesis?
The compound is a fermentation byproduct in microbial pathways (e.g., Fusarium oxysporum). It is linked to glycerol metabolism, where allyl alcohol derivatives esterify with acetic acid during glycolysis. GC-MS metabolomics (m/z 144) confirms its presence in fermented broths .
Q. What are the challenges in quantifying trace amounts in complex matrices (e.g., plant extracts)?
Q. How can computational modeling predict reactivity in organic syntheses?
- DFT calculations : Assess nucleophilic attack at the ester carbonyl group (e.g., B3LYP/6-31G* level).
- Molecular docking : Predict interactions with enzymes (e.g., esterases) for biotransformation studies .
Data Contradictions and Methodological Gaps
Q. Why do spectral databases (e.g., NIST) report conflicting fragmentation patterns?
Variations arise from ionization techniques (EI vs. CI) and instrument calibration. For example, NIST data (CAS 1968-40-7) lists m/z 85 as a base peak, while in-source fragmentation in LC-MS may emphasize m/z 101. Cross-validation with synthetic standards is critical .
Q. How do stereoisomers impact bioactivity, and what methods validate their presence?
(2S,3R)-4-Pentenoic acid derivatives exhibit distinct antimicrobial activity compared to racemic mixtures. Chiral SFC (Supercritical Fluid Chromatography) with polar stationary phases (e.g., Chiralcel® OD-H) resolves enantiomers, validated by circular dichroism (CD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
